2-Chloro-4-ethyl-1,1'-biphenyl
Description
2-Chloro-4-ethyl-1,1'-biphenyl is a substituted biphenyl compound featuring a chlorine atom at the 2-position and an ethyl group at the 4-position of the biphenyl scaffold. While direct data for this compound is unavailable in the provided evidence, its properties can be inferred from structural analogs and general biphenyl chemistry. Biphenyl derivatives are widely studied due to their applications in materials science, pharmaceuticals, and agrochemicals. The parent biphenyl (C₁₂H₁₀) has moderate volatility (vapor pressure: 7 Pa at 20°C) and is classified as a semi-volatile organic compound (SVOC). Substitution with chlorine and ethyl groups likely increases molecular weight and hydrophobicity, reducing volatility compared to unsubstituted biphenyl. Based on its molecular formula (C₁₄H₁₃Cl), the calculated molecular weight is approximately 216.45 g/mol.
Properties
Molecular Formula |
C14H13Cl |
|---|---|
Molecular Weight |
216.70 g/mol |
IUPAC Name |
2-chloro-4-ethyl-1-phenylbenzene |
InChI |
InChI=1S/C14H13Cl/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
InChI Key |
HCXLRQURMLCYFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Chloro-4-ethyl-1,1’-biphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid under mild conditions . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Toluene or ethanol
Temperature: 80-100°C
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4-ethyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The biphenyl structure can be reduced to form cyclohexyl derivatives under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Sodium amide in liquid ammonia for amination reactions.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products
Substitution: Formation of 2-amino-4-ethyl-1,1’-biphenyl.
Oxidation: Formation of 2-chloro-4-ethylbenzoic acid.
Reduction: Formation of 2-chloro-4-ethylcyclohexane.
Scientific Research Applications
2-Chloro-4-ethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-4-ethyl-1,1’-biphenyl exerts its effects involves its interaction with specific molecular targets. The chlorine and ethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect pathways related to oxidative stress, enzyme inhibition, and receptor binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Substituted biphenyls exhibit diverse properties depending on the nature and position of substituents. Key analogs from the evidence include:
2-Chloro-4'-ethynyl-1,1'-biphenyl (CAS 56917-31-8)
- Molecular Formula: C₁₄H₉Cl
- Molecular Weight: 212.67 g/mol
- Substituents: Chlorine (electron-withdrawing) and ethynyl (sp-hybridized carbon, reactive triple bond).
- Implications: The ethynyl group enhances reactivity for cross-coupling reactions, useful in synthetic chemistry.
4′-Chloro-2-nitro-1,1′-biphenyl (CAS 6271-80-3) Molecular Formula: C₁₂H₈ClNO₂ Molecular Weight: 241.65 g/mol Substituents: Chlorine and nitro (strong electron-withdrawing group).
2-Chloro-4'-methyl-6-(trifluoromethyl)-1,1'-biphenyl (CAS 2734778-78-8)
- Substituents: Chlorine, methyl (electron-donating), and trifluoromethyl (strongly electron-withdrawing).
- Implications: The trifluoromethyl group enhances thermal and chemical stability, useful in fluorinated materials.
4'-(Butoxymethyl)-2-chloro-1,1'-biphenyl (CAS 109523-86-6) Substituents: Chlorine and butoxymethyl (long alkoxy chain).
4-Ethyl-2-fluoro-1,1'-biphenyl (CAS NA)
- Molecular Weight: 200.26 g/mol
- Substituents: Fluorine (small, electronegative) and ethyl.
- Implications: Fluorine substitution can improve metabolic stability in pharmaceuticals.
Key Property Comparisons
Research Findings and Implications
- Electronic Effects : Chlorine and nitro groups (electron-withdrawing) increase electrophilicity, making these compounds reactive in Suzuki-Miyaura couplings. Ethyl and methyl groups (electron-donating) may stabilize the biphenyl core against oxidation.
- Environmental Impact : Chlorinated biphenyls are persistent in the environment, necessitating careful handling and disposal.
- Applications : Fluorinated and trifluoromethyl-substituted analogs are valuable in drug design due to enhanced bioavailability and stability.
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